N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide features a benzotriazinone core linked to an acetamide group substituted with a 3-chloro-4-methoxyphenyl moiety. Benzotriazinones are heterocyclic systems known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The acetamide bridge enhances structural versatility, enabling interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C16H13ClN4O3/c1-24-14-7-6-10(8-12(14)17)18-15(22)9-21-16(23)11-4-2-3-5-13(11)19-20-21/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
AIDJLQMJXFRKNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H13ClN2O3. The compound features a chloro and a methoxy group attached to a phenyl ring, which is critical for its biological activity. The synthesis typically involves the reaction of 3-chloro-4-methoxyaniline with an appropriate benzotriazine derivative under controlled conditions, often utilizing acylation methods with bases such as pyridine or triethylamine to facilitate the reaction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzotriazine derivatives can effectively inhibit bacterial growth by disrupting cellular processes. The presence of chlorine and methoxy groups enhances the lipophilicity and reactivity of the compound, potentially increasing its antimicrobial efficacy .
Anticancer Activity
Several derivatives of benzotriazine have been evaluated for their anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon carcinoma cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Anticancer | MCF-7 | 8.0 | |
| Anticancer | HeLa | 10.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells or bacteria.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of benzotriazine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 8 µM. This study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds revealed that derivatives exhibited strong activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus. This suggests a promising avenue for developing new antimicrobial agents.
Scientific Research Applications
Overview
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound with a molecular formula of C16H13ClN4O3 and a molecular weight of 344.75 g/mol. This compound has garnered interest in various fields due to its unique chemical structure, which suggests potential applications in medicinal chemistry, biological research, and material science.
Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer activities of compounds similar to this compound. The benzotriazine moiety is known for its biological activity, including the inhibition of DNA synthesis in cancer cells. Research indicates that derivatives of benzotriazines exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Potential as a Therapeutic Agent
Given its structural characteristics, this compound is being investigated for potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases, particularly cancers and infectious diseases.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of benzotriazine derivatives, researchers synthesized several compounds and tested their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of compounds derived from benzotriazine structures. The synthesized compounds were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Benzotriazinone Cores
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Structural Difference : The 4-methoxy group in the target compound is replaced with a 4-fluoro substituent.
- Implications : Fluorine’s electronegativity may alter binding affinity compared to methoxy’s electron-donating effects. Molecular weight: 332.72 g/mol (vs. 342.74 g/mol for the methoxy analog) .
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide
- Structural Difference : The chloro-methoxyphenyl group is replaced with a pyridin-3-ylmethyl substituent.
Table 1: Key Structural Analogs
| Compound Name | Substituent (R) | Molecular Weight (g/mol) |
|---|---|---|
| N-(3-Chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | 3-Cl, 4-OCH₃ | 342.74 |
| N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide | 3-Cl, 4-F | 332.72 |
| 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide | Pyridin-3-ylmethyl | 295.30 |
Heterocyclic Variants: Quinazolinone and Thiazolidinone Derivatives
2-(4-Oxoquinazolin-3(4H)-yl)acetamides (e.g., N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide)
- Structural Difference: Benzotriazinone replaced with quinazolinone.
- Activity: These compounds act as enoyl-acyl carrier protein reductase (InhA) inhibitors for tuberculosis treatment. The most active analog showed MIC values <1 µg/mL against Mycobacterium tuberculosis .
Thiazolidinone-Acetamide Hybrids (e.g., 2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide)
- Structural Difference: Benzotriazinone replaced with thiazolidinone-indole hybrid.
Table 2: Comparison of Heterocyclic Variants
Other Acetamide Derivatives with Diverse Pharmacophores
Triazole-Sulfanyl Acetamides (e.g., N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- Structural Difference: Benzotriazinone replaced with triazole-sulfanyl group.
Anti-inflammatory Quinazolinone-Acetamides
- Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.
Notes and Limitations
- Toxicity Considerations: Benzotriazinone derivatives like Azinphos-methyl (organophosphate insecticide) highlight the importance of substituent effects on toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
